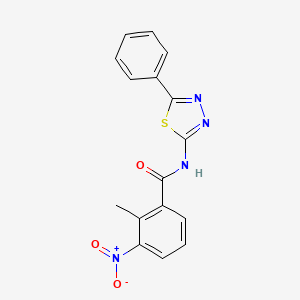

2-methyl-3-nitro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

2-methyl-3-nitro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N4O3S/c1-10-12(8-5-9-13(10)20(22)23)14(21)17-16-19-18-15(24-16)11-6-3-2-4-7-11/h2-9H,1H3,(H,17,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQBGQOUZRXNCJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=NN=C(S2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-nitro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide typically involves a multi-step process. One common synthetic route includes the following steps:

Thiadiazole Formation: The thiadiazole ring is formed by reacting a suitable precursor, such as thiosemicarbazide, with a phenyl-substituted carboxylic acid under acidic conditions.

Coupling Reaction: The final step involves coupling the nitro-substituted benzamide with the phenyl-thiadiazole moiety using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and coupling reactions, as well as the implementation of purification techniques like recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-methyl-3-nitro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The methyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Oxidation: The thiadiazole ring can undergo oxidation reactions to form sulfoxides or sulfones.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Electrophiles like halogens (e.g., bromine), Lewis acids (e.g., aluminum chloride).

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Major Products

Reduction: 2-methyl-3-amino-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide.

Substitution: Various substituted derivatives depending on the electrophile used.

Oxidation: Sulfoxides or sulfones of the thiadiazole ring.

Scientific Research Applications

While comprehensive data tables and case studies for the specific compound "2-methyl-3-nitro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide" are not available in the search results, the provided research does shed light on the applications and characteristics of related thiadiazole compounds. 1,3,4-Thiadiazole derivatives, in general, possess a wide range of biological activities, making them relevant in diverse scientific research applications .

General Applications of 1,3,4-Thiadiazole Derivatives

- Antiviral Activity Many 2-amino-1,3,4-thiadiazole derivatives have been evaluated for antiviral activity .

- Biological Activities Significant and diverse biological activities include antibacterial, antifungal, antitubercular, analgesic, and anti-inflammatory properties . They have also demonstrated antidepressant and anxiolytic effects and act as kinesin inhibitors .

- Use in Medicines The 1,3,4-thiadiazole ring is present in several medicines such as acetazolamide, methazolamide, cefazolin, cefazedone, sulfamethizole, and megazol .

- Anticancer Activity Novel 1,3,4-thiadiazoles have shown remarkable anticancer activity against human colon carcinoma and hepatocellular carcinoma cell lines .

Specific Examples and Related Research

- Antimicrobial Properties 2-methyl-3-nitro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide exhibits promising antimicrobial properties.

*Syntheses of thiadiazole derivatives**The compounds 5-benzyl-N-phenyl-1,3,4-thiadiazol-2-amine (1) and 2-(5-phenyl-1,3,4-thiadiazol-2-yl) pyridine (2) were obtained by the reactions of 4-phenyl-1-(2 .

Properties of a Related Compound: 2-methyl-5-phenyl-1,3,4-thiadiazole

- Basic Information

Potential Research Directions

Given the broad spectrum of activities associated with thiadiazole derivatives, "2-methyl-3-nitro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide" could be explored for:

Mechanism of Action

The mechanism of action of 2-methyl-3-nitro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thiadiazole ring can also interact with metal ions or proteins, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Activities

- Nitro Group Position: The target compound’s 3-nitro substituent contrasts with para-nitro analogues (e.g., 4-nitro-N-(5-neopentyl-thiadiazol-2-yl)benzamide) .

- Halogen vs. Nitro Substitutions : Bromo- and chloro-substituted benzamides (e.g., compound 4c) exhibit anticancer activity, suggesting halogens enhance cytotoxicity. The nitro group in the target compound may confer similar electron-withdrawing effects but with distinct redox properties .

- Methoxy Substitutions : Methoxy groups (e.g., 4g) improve lipophilicity and membrane permeability, correlating with enzyme inhibition (e.g., 15-LOX-1). The target compound’s methyl group may offer moderate hydrophobicity without significant steric hindrance .

Spectroscopic and Physicochemical Properties

- IR Spectroscopy : The nitro group in the target compound is expected to show asymmetric (∼1520 cm⁻¹) and symmetric (∼1350 cm⁻¹) stretching vibrations, distinct from carbonyl peaks (∼1670 cm⁻¹) in benzamide derivatives .

- NMR : The methyl group at position 2 would resonate at δ 2.4–2.6 ppm (¹H NMR), while the nitro group’s deshielding effect would shift aromatic protons downfield compared to halogenated analogues .

Biological Activity

2-Methyl-3-nitro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide is a compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. The thiadiazole moiety is known for its diverse pharmacological properties, which can be enhanced through structural modifications. This article delves into the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is , and it features a thiadiazole ring that contributes to its biological activity. The presence of nitro and methyl groups enhances its reactivity and potential interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Weight | 304.34 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in DMSO |

| LogP | 2.513 |

| Flash Point | 139.6 °C |

Antimicrobial Activity

Research indicates that derivatives of thiadiazoles exhibit significant antimicrobial properties. A study evaluated the antibacterial effects of various thiadiazole derivatives against both Gram-positive and Gram-negative bacteria using the paper disc diffusion method.

Case Study: Antimicrobial Evaluation

In a comparative study, several derivatives were tested against:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

The results showed that compounds similar to 2-methyl-3-nitro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide exhibited minimum inhibitory concentrations (MICs) ranging from 32.6 µg/mL to 47.5 µg/mL against various strains, outperforming standard antibiotics like itraconazole .

Antifungal Activity

The antifungal properties of the compound were also assessed against fungi such as Aspergillus niger and Candida albicans. The presence of the thiadiazole ring was crucial for enhancing antifungal activity, with some derivatives showing promising results comparable to established antifungal agents.

The mechanism by which 2-methyl-3-nitro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide exerts its biological effects is thought to involve:

- Inhibition of Cell Wall Synthesis : Similar compounds have been shown to disrupt bacterial cell wall integrity.

- Interference with Nucleic Acid Synthesis : The nitro group may participate in redox reactions leading to DNA damage in microbial cells.

- Enzyme Inhibition : Potential inhibition of key enzymes involved in microbial metabolism has been suggested.

Q & A

Q. Q1: What are the key steps for synthesizing 2-methyl-3-nitro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves multi-step reactions:

Formation of the thiadiazole core : Cyclization of thiosemicarbazide derivatives with carboxylic acids or their chlorides under POCl₃ catalysis (e.g., see for analogous protocols).

Amide coupling : Reacting the thiadiazol-2-amine intermediate with 2-methyl-3-nitrobenzoyl chloride using coupling agents (e.g., HATU) in solvents like DMF or acetonitrile .

Purification : Column chromatography or recrystallization from methanol/water mixtures.

Q. Characterization :

- Purity : TLC monitoring ().

- Structural confirmation : ¹H/¹³C NMR (400 MHz, DMSO-d₆) for amide protons (~δ 10-12 ppm) and aromatic signals; IR for C=O (~1650 cm⁻¹) and NO₂ (~1520 cm⁻¹) stretches .

- Mass spectrometry : ESI-MS for molecular ion confirmation (e.g., [M+H]⁺) .

Advanced Synthesis: Optimizing Reaction Conditions

Q. Q2: How do solvent polarity and temperature influence the yield of the amide coupling step?

Methodological Answer:

- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the thiadiazol-2-amine, improving coupling efficiency. Non-polar solvents (THF) reduce side reactions but lower yields .

- Temperature : Reactions at 0–5°C minimize decomposition of nitro groups, while room temperature (25°C) is sufficient for most couplings.

Example data :

| Solvent | Temp (°C) | Yield (%) |

|---|---|---|

| DMF | 25 | 78 |

| THF | 25 | 45 |

| DMF | 0 | 82 |

(Adapted from )

Structural Analysis and Computational Modeling

Q. Q3: What computational methods are used to predict the electronic effects of the nitro group on reactivity?

Methodological Answer:

- DFT calculations : Gaussian 09 or similar software to model electron-withdrawing effects of the nitro group. The nitro group at position 3 reduces electron density on the benzamide ring, enhancing electrophilicity for nucleophilic substitutions .

- Hammett constants : σₚ values for nitro (~0.78) correlate with observed reactivity in SNAr reactions .

- X-ray crystallography : For solid-state structure validation (e.g., bond angles, dihedral angles between thiadiazole and benzamide moieties) .

Biological Activity Profiling

Q. Q4: How is the compound screened for antimicrobial activity, and what are common assay pitfalls?

Methodological Answer:

- Microdilution assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains in Mueller-Hinton broth, with MIC values determined after 24h incubation .

- Pitfalls :

- Nitro group reduction : False positives may arise if nitro groups are metabolized to toxic intermediates in vivo but not in vitro.

- Solubility : DMSO concentrations >1% can inhibit bacterial growth, requiring careful solvent controls .

Mechanistic Studies: Resolving Data Contradictions

Q. Q5: Conflicting reports suggest both kinase inhibition and DNA intercalation as mechanisms. How can these be reconciled?

Methodological Answer:

- Kinase assays : Use recombinant enzymes (e.g., EGFR tyrosine kinase) with ADP-Glo™ kits to measure inhibition. IC₅₀ values <10 μM suggest direct targeting .

- DNA interaction studies :

- UV-Vis titration : Hypochromicity in λₘₐₓ (~260 nm) indicates intercalation.

- Docking simulations : Compare binding energies for DNA vs. kinase pockets.

Resolution : The nitro group’s planarity may allow dual binding modes, depending on cellular context .

Stability and Degradation Pathways

Q. Q6: What analytical methods identify degradation products under acidic conditions?

Methodological Answer:

- Forced degradation : Incubate in 0.1N HCl at 40°C for 24h, then neutralize.

- HPLC-MS analysis :

- Major degradation product : Hydrolysis of the amide bond yields 5-phenyl-1,3,4-thiadiazol-2-amine and 2-methyl-3-nitrobenzoic acid (confirmed by [M+H]⁺ at m/z 165 and 196, respectively) .

- Kinetic modeling : Pseudo-first-order rate constants (k) calculated from peak area decay .

Advanced Applications: Structure-Activity Relationship (SAR) Studies

Q. Q7: How does substituting the phenyl group on the thiadiazole affect anticancer activity?

Methodological Answer:

-

Analog synthesis : Replace phenyl with electron-deficient (e.g., 4-Cl-C₆H₄) or electron-rich (e.g., 4-OCH₃-C₆H₄) groups.

-

Antiproliferative assays : MTT tests on HeLa cells show EC₅₀ values:

Substituent EC₅₀ (μM) H (parent) 12.3 4-Cl 8.7 4-OCH₃ 18.9

Electron-withdrawing groups enhance activity, likely via improved target binding .

Analytical Challenges: Distinguishing Nitro and Sulfoxide Isomers

Q. Q8: What spectroscopic techniques differentiate nitro and sulfoxide isomers in this compound?

Methodological Answer:

- ¹⁵N NMR : Nitro groups show distinct shifts (~-20 to -30 ppm) vs. sulfoxides.

- XPS : Nitrogen 1s binding energy at ~406 eV (nitro) vs. sulfur 2p at ~168 eV (sulfoxide) .

- IR : Sulfoxides exhibit S=O stretches (~1050 cm⁻¹), absent in nitro derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.